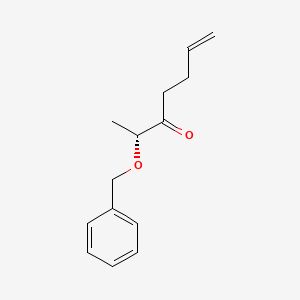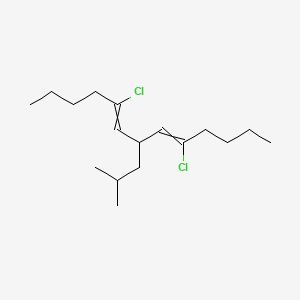
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene: is a chemical compound characterized by its unique structure, which includes two chlorine atoms and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by the introduction of the 2-methylpropyl group through a series of organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates safely. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, ammonia, often in aqueous or alcoholic solutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing, with some studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and the branched alkyl chain contribute to its reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of catalysts.
Vergleich Mit ähnlichen Verbindungen
1,2-Tridecadiene: A related compound with a similar carbon chain but different functional groups.
5,8-Tridecadiene: Another similar compound with variations in the position and type of substituents.
Uniqueness: 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene is unique due to the presence of two chlorine atoms and a branched alkyl chain, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these characteristics are advantageous.
Eigenschaften
CAS-Nummer |
824959-88-8 |
|---|---|
Molekularformel |
C17H30Cl2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
5,9-dichloro-7-(2-methylpropyl)trideca-5,8-diene |
InChI |
InChI=1S/C17H30Cl2/c1-5-7-9-16(18)12-15(11-14(3)4)13-17(19)10-8-6-2/h12-15H,5-11H2,1-4H3 |
InChI-Schlüssel |
XEUKVCOJMLWJHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC(CC(C)C)C=C(CCCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



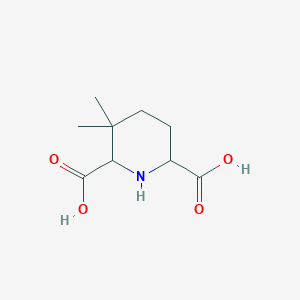
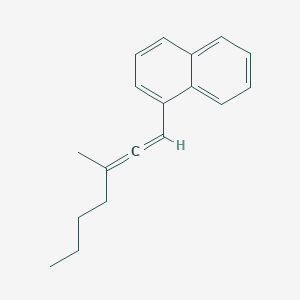
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
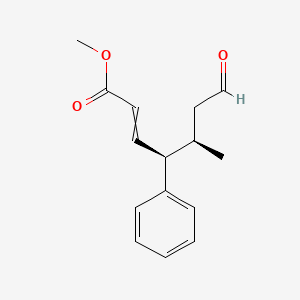
![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
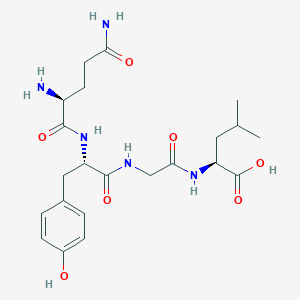
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
